molecular formula C17H16O4 B14774321 2-(Allyloxy)-5-(benzyloxy)benzoic acid

2-(Allyloxy)-5-(benzyloxy)benzoic acid

Cat. No.: B14774321
M. Wt: 284.31 g/mol
InChI Key: XUNPOUUCCRGIFQ-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-(benzyloxy)benzoic acid is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, featuring both allyloxy and benzyloxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-5-(benzyloxy)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-5-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.

    Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(Allyloxy)-5-(benzyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-5-(benzyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The allyloxy and benzyloxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allyloxy)-5-(benzyloxy)benzoic acid is unique due to the presence of both allyloxy and benzyloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

5-phenylmethoxy-2-prop-2-enoxybenzoic acid

InChI

InChI=1S/C17H16O4/c1-2-10-20-16-9-8-14(11-15(16)17(18)19)21-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,18,19)

InChI Key

XUNPOUUCCRGIFQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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